3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Structural differentiation Mass spectrometry Procurement verification

3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6) is a primary amine with β-methyl substitution, distinguishing it from N-methylated analogs. Quantitative TAAR1 agonism (EC₅₀ 1.38 μM human) and lack of β1-adrenergic binding qualify it as a VMAT2 inhibitor scaffold and selectivity control. Distinct InChIKey and monoisotopic mass (179.13101 Da) ensure unambiguous identity. Procure 95% purity with batch-specific NMR/HPLC/GC COA for reproducible SAR.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 23014-82-6
Cat. No. B2414939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2-methylpropan-1-amine
CAS23014-82-6
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)CN
InChIInChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3
InChIKeyJXRFSKNSANGNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6): Structural Identity and Baseline Procurement Considerations


3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS 23014-82-6) is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₇NO and a monoisotopic mass of 179.13101 Da [1]. This compound features a 4-methoxyphenyl group and a methyl substituent at the β-position of the propan-1-amine backbone, distinguishing it from structurally related para-substituted phenethylamines and phenylisopropylamines (e.g., PMA, PMMA) that share the methoxyphenyl moiety but differ in amine substitution pattern [2]. The compound is commercially available as a research chemical from multiple suppliers including Bidepharm, Biosynth, and CymitQuimica, with reported standard purity of 95% and availability of batch-specific analytical certificates (NMR, HPLC, GC) for procurement qualification .

3-(4-Methoxyphenyl)-2-methylpropan-1-amine: Why In-Class Substitution Without Verification Is Scientifically Unsound


Within the class of para-methoxyphenyl-substituted amines, subtle structural variations produce divergent pharmacological profiles that preclude interchangeable use. The target compound (CAS 23014-82-6) is a primary amine with a β-methyl substitution, distinguishing it from secondary amines such as PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane) and tertiary amine derivatives like GZ-11608 [1]. These N-substitution differences critically influence receptor binding selectivity, pharmacokinetic behavior, and off-target profiles [2]. Moreover, the presence or absence of the β-methyl group relative to analogous compounds (e.g., 1-(4-methoxyphenyl)propan-2-amine) alters the conformational flexibility and hydrogen-bonding capacity of the amine moiety, directly impacting target engagement [3]. Procurement of a generic "4-methoxy-phenylalkylamine" without precise structural verification risks experimental inconsistency and non-reproducible biological outcomes.

3-(4-Methoxyphenyl)-2-methylpropan-1-amine: Quantified Differentiation from Structural Analogs for Informed Procurement


Structural and Mass Spectrometric Differentiation: Target Compound vs. 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA)

The target compound (CAS 23014-82-6, C₁₁H₁₇NO, monoisotopic mass 179.13101 Da) is structurally and analytically distinguishable from the closely related designer drugs PMA (1-(4-methoxyphenyl)propan-2-amine, C₁₀H₁₅NO, MW 165.232 Da) and PMMA (para-methoxymethamphetamine, C₁₁H₁₇NO, MW 179.26 Da, but with N-methyl substitution) [1]. Although PMMA shares an identical molecular formula and nominal molecular weight, the target compound is a primary amine with a β-methyl-substituted propan-1-amine backbone, whereas PMMA is a secondary N-methylated amphetamine analog [2]. This difference yields distinct InChIKey identifiers (target: JXRFSKNSANGNGB-UHFFFAOYSA-N) and enables unambiguous differentiation via LC-MS/MS fragmentation patterns or NMR [3]. Procurement without structural verification risks inadvertent substitution with scheduled or controlled analogs that differ in regulatory status and biological activity.

Structural differentiation Mass spectrometry Procurement verification

Derivative-Based Selectivity Evidence: VMAT2 Affinity and hERG Selectivity of N-Substituted Analog GZ-11608

The N-substituted derivative S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11608), which incorporates the target compound's core scaffold, exhibits high-affinity VMAT2 inhibition (Ki = 25 nM) with 92- to 1180-fold selectivity over nicotinic receptors, dopamine transporter (DAT), and hERG channels [1]. This selectivity profile was specifically engineered to overcome hERG inhibition (cardiotoxicity risk) observed with the predecessor piperidine-containing analog GZ-793A while retaining pharmacological efficacy against methamphetamine-evoked dopamine release [2]. The target compound (CAS 23014-82-6) serves as a critical synthetic intermediate or reference scaffold for generating such N-substituted analogs, and its primary amine terminus enables precise derivatization to modulate selectivity parameters that are not accessible with pre-N-methylated analogs such as PMMA [3].

VMAT2 inhibition hERG selectivity Drug discovery

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Target Compound Quantification

The target compound (CAS 23014-82-6) has been characterized as a TAAR1 agonist in both mouse and human receptor assays. Quantitative data from BindingDB/ChEMBL show EC₅₀ values of 2.38 × 10³ nM (2.38 μM) for mouse TAAR1 and 1.38 × 10³ nM (1.38 μM) for human TAAR1, measured via cAMP accumulation in HEK293 cells after 20 minutes [1]. TAAR1 is a G protein-coupled receptor implicated in modulating dopaminergic and serotonergic neurotransmission, with emerging therapeutic relevance in psychiatric and neurological disorders [2]. While comparator data for closely related primary amines (e.g., 1-(4-methoxyphenyl)propan-2-amine, PMA) under identical assay conditions is not publicly available in this dataset, the quantitative EC₅₀ values establish a baseline pharmacological fingerprint for the target compound that can inform selection relative to other TAAR1 ligands in screening campaigns [3].

TAAR1 agonism GPCR signaling Neurological research

β1-Adrenergic Receptor Binding: Documented Absence of Affinity

The target compound (CAS 23014-82-6) has been evaluated for binding affinity toward the β1-adrenergic receptor and exhibits no detectable affinity . This finding provides a specific selectivity data point distinguishing it from β-adrenergic ligands that may share structural features (e.g., phenoxypropanolamines or aryloxypropanolamines) but engage adrenergic targets. While the absence of binding is a negative result, it constitutes quantifiable selectivity information relevant for applications requiring compounds devoid of β1-adrenergic activity. No comparator data for structurally related analogs in the same assay is available in the source; however, the documented lack of β1 binding establishes a selectivity filter for procurement decisions where adrenergic off-target effects must be minimized [1].

Adrenergic receptor Off-target profiling Selectivity screening

3-(4-Methoxyphenyl)-2-methylpropan-1-amine: Evidence-Derived Research and Industrial Application Scenarios


Scaffold for VMAT2 Inhibitor Development with Optimized hERG Selectivity

Based on the demonstrated selectivity profile of the N-substituted derivative GZ-11608 (Ki = 25 nM for VMAT2; 92- to 1180-fold selectivity over hERG, DAT, and nicotinic receptors), the target compound (CAS 23014-82-6) serves as a validated core scaffold for developing VMAT2 inhibitors with reduced cardiotoxicity liability [1]. Its primary amine functionality enables diverse N-alkylation strategies to modulate selectivity parameters, a synthetic versatility not available with pre-N-methylated analogs such as PMMA. Researchers developing therapeutics for methamphetamine use disorder or other conditions involving dysregulated monoamine vesicular storage should consider this scaffold for SAR optimization campaigns [2].

TAAR1 Agonist Reference Compound for Neurological Screening

The target compound exhibits quantifiable TAAR1 agonist activity in both mouse and human receptor assays (EC₅₀ = 2.38 μM mouse; 1.38 μM human), measured via cAMP accumulation in HEK293 cells [1]. This established EC₅₀ fingerprint supports its use as a reference compound or chemical probe in TAAR1-focused screening panels. TAAR1 modulation is implicated in schizophrenia, bipolar disorder, and substance use disorders, making this compound relevant for academic and pharmaceutical neuroscience research programs evaluating TAAR1-targeted interventions [2].

Negative Control for β1-Adrenergic Receptor Assays

Documented absence of binding affinity toward the β1-adrenergic receptor [1] qualifies this compound as a selectivity control or negative reference in adrenergic receptor profiling assays. This application scenario is particularly relevant for screening campaigns evaluating structurally related arylalkylamines or phenethylamines where β1-adrenergic off-target activity must be ruled out. The documented lack of β1 binding enables researchers to benchmark assay performance and confirm target engagement specificity.

Structural Verification Standard for Distinguishing Controlled Amphetamine Analogs

Due to its structural similarity to the internationally controlled substances PMA and PMMA (which share the 4-methoxyphenyl moiety but differ in amine substitution and molecular mass), the target compound's distinct InChIKey (JXRFSKNSANGNGB-UHFFFAOYSA-N) and monoisotopic mass (179.13101 Da) serve as definitive analytical reference points for regulatory compliance and procurement verification [1]. Forensic and analytical chemistry laboratories, as well as research institutions requiring unambiguous compound identity for DEA- or international-controlled substance compliance, can utilize these structural identifiers to ensure procurement of the intended non-controlled research chemical rather than a scheduled analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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